2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
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Overview
Description
2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. In this case, the β-diketone would be 3-fluoroacetophenone.
Attachment of the Acetic Acid Moiety: The pyrazole intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: Similar structure but lacks the pyrazole ring.
2-Fluorophenylacetic acid: Similar structure but with a different substitution pattern on the phenyl ring.
4-Fluorophenylacetic acid: Similar structure but with the fluorine atom in a different position.
Uniqueness
2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is unique due to the presence of both the fluorophenyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H9FN2O3 |
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Molecular Weight |
236.20 g/mol |
IUPAC Name |
2-[2-(3-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H9FN2O3/c12-8-2-1-3-9(5-8)14-11(17)7(6-13-14)4-10(15)16/h1-3,5-6,13H,4H2,(H,15,16) |
InChI Key |
CXMRQOBZDAWUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C(=CN2)CC(=O)O |
Origin of Product |
United States |
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